molecular formula C12H10N6OS3 B11611211 2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide

2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide

Cat. No.: B11611211
M. Wt: 350.4 g/mol
InChI Key: RHPAAADXYCFTAE-UHFFFAOYSA-N
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Description

2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide typically involves multiple steps. One common method involves the reaction of 4-phenyl-5-sulfanylidene-1,3,4-thiadiazole with N-(1,2,4-triazol-4-yl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in microorganisms, leading to their death. In anticancer research, the compound is thought to induce apoptosis in cancer cells by disrupting key signaling pathways .

Properties

Molecular Formula

C12H10N6OS3

Molecular Weight

350.4 g/mol

IUPAC Name

2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,2,4-triazol-4-yl)acetamide

InChI

InChI=1S/C12H10N6OS3/c19-10(15-17-7-13-14-8-17)6-21-11-16-18(12(20)22-11)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,19)

InChI Key

RHPAAADXYCFTAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)SC(=N2)SCC(=O)NN3C=NN=C3

Origin of Product

United States

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